N-Desmethyldoxylamine

Drug Metabolism Pharmacokinetics Biomarker Validation

Regulatory compliance for doxylamine drug substance requires individual quantification of Doxylamine EP Impurity G (N-Desmethyldoxylamine). Substitution with other metabolites is analytically invalid due to distinct PK profiles (Cmax 790 ng/mL, Tmax 2h) and unique Phase II N-acetylation. This certified reference standard enables: • FDA bioanalytical method validation & ANDA impurity profiling • Cross-species metabolite safety assessments (ICH M3(R2)) • Forensic confirmation of doxylamine exposure with temporal interpretation ISO 17034-accredited characterization (NMR, MS, HPLC) included.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 78868-03-8
Cat. No. B106673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyldoxylamine
CAS78868-03-8
SynonymsN-​Methyl-​2-​[1-​phenyl-​1-​(2-​pyridinyl)​ethoxy]​ethanamine;  N-Methyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine;  Demethyldoxylamine
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC
InChIInChI=1S/C16H20N2O/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15/h3-11,17H,12-13H2,1-2H3
InChIKeyVCONERXBEFNHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyldoxylamine: Identity & Primary Metabolite Role


N-Desmethyldoxylamine (CAS 78868-03-8; UNII: M36G349I9I) is the principal N-demethylated metabolite of the first-generation ethanolamine H1-antihistamine doxylamine [1]. It is formed via hepatic cytochrome P450-mediated oxidative N-demethylation (primarily CYP2D6, CYP1A2, and CYP2C9) and is recognized in pharmacopeial frameworks as Doxylamine EP Impurity G—a critical quality-control analyte mandated in doxylamine drug substance and product specifications [2][3]. As the quantitatively dominant circulating and excretory metabolite in both preclinical species and humans, N-Desmethyldoxylamine serves as an indispensable reference standard for bioanalytical method development, ANDA regulatory submissions, and forensic toxicology applications [4].

Bioanalytical reference standard for doxylamine metabolite quantification in LC-MS/MS methods
EP Impurity G identity for ANDA/DMF impurity profiling and pharmacopeial compliance
Forensic toxicology context for doxylamine exposure confirmation via distinct metabolite biomarker
Translational ADME probe for species-divergent N-demethylation and Phase II conjugation studies

N-Desmethyldoxylamine: Why Substitution Fails


Generic substitution among doxylamine-related metabolites is analytically and regulatorily inadmissible. N-Desmethyldoxylamine exhibits a distinct urinary excretion abundance (20% of administered dose) that differs substantially from its didesmethyl analog (17%), unchanged parent (4%), and the N-oxide (1%) in primate models [1]. Its plasma pharmacokinetic profile—Cmax of 790 ng/mL with a 2-hour Tmax—is not interchangeable with that of the parent drug (Cmax 930 ng/mL) or the didesmethyl metabolite (Cmax 430 ng/mL; Tmax 4 h) [1]. Critically, N-Desmethyldoxylamine is the only doxylamine metabolite that participates in a unique Phase II N-acetylation pathway in humans—a metabolic route not shared by doxylamine N-oxide, side-chain cleavage products, or common comparator antihistamine metabolites such as N-desmethylpyrilamine [2]. These quantitative and mechanistic distinctions preclude the use of any single alternative reference standard as a surrogate; each metabolite must be individually sourced, characterized, and quantified to satisfy ICH Q3A/Q3B impurity thresholds and EP monograph specifications [3].

Risk Factor
N-Desmethyldoxylamine
Alternative Substitute
Plasma PK Profile
Cmax 790 ng/mL, Tmax 2 h
Didesmethyl analog Cmax 430 ng/mL, Tmax 4 h; exposure underestimated ~46%
Urinary Abundance
20% of administered dose
Parent drug (4%), N-oxide (1%), or side-chain products (31%) cannot represent mono-N-dealkylated fraction
Phase II Metabolism
Human N-acetylation pathway unique among ethanolamine antihistamines
Diphenhydramine (N+-glucuronidation), pyrilamine, or didesmethyl analog do not share this route

N-Desmethyldoxylamine: Quantitative Differentiation Evidence


Urinary Metabolite Abundance Dominance

In a definitive rhesus monkey mass-balance study employing 14C-labeled doxylamine succinate (13 mg/kg p.o.), N-desmethyldoxylamine accounted for 20% of the total administered radioactivity recovered in 48-hour urine, compared with only 4% for unchanged doxylamine, 17% for N,N-didesmethyldoxylamine, 1% for doxylamine-N-oxide, 31% for side-chain cleavage products, and 8% for unknown polar metabolites [1]. The 5:1 ratio of N-desmethyldoxylamine to parent drug establishes this metabolite as the predominant mono-N-dealkylated species in the excretory profile.

Urinary Metabolite Abundance
Head-to-head
20% of dose vs. 4% parent
5-fold higher than parent doxylamine; 1.18× didesmethyl
Predominant mono-N-dealkylated species in excretory profile
Rhesus monkey, 13 mg/kg p.o., 48-h urine; reported rank order
Drug Metabolism Pharmacokinetics Biomarker Validation

Plasma Pharmacokinetics vs. Didesmethyl Metabolite

In the same rhesus monkey study, the maximum plasma concentration (Cmax) of N-desmethyldoxylamine reached 790 ng/mL at a Tmax of 2 hours, compared with 930 ng/mL (Tmax 2 h) for unchanged doxylamine, 430 ng/mL (Tmax 4 h) for N,N-didesmethyldoxylamine, and 1700 ng/mL (Tmax 1 h) for combined side-chain cleavage products [1]. The didesmethyl metabolite exhibited a notably prolonged Tmax (4 h vs 2 h) and substantially lower Cmax (430 vs 790 ng/mL), indicating distinct absorption/distribution kinetics that preclude chromatographic co-elution or shared calibration strategies.

Plasma PK vs. Didesmethyl
Head-to-head
Cmax 790 ng/mL, Tmax 2 h
1.84× higher Cmax, 2 h earlier Tmax than didesmethyl
Distinct absorption/distribution kinetics require independent calibration
Rhesus monkey; reported LC-MS/MS context; surrogate use would mischaracterize profile
Bioanalysis Toxicokinetics Therapeutic Drug Monitoring

Pharmacopeial Identity as EP Impurity G

The Chinese patent CN106083699A explicitly identifies N-Desmethyldoxylamine as 'Doxylamine Impurity G' and states that it 'is the impurity must paid close attention in doxylamine quality standard' and that 'the correlational study meaning of matter is the most great' [1]. This designation is consistent with European Pharmacopoeia impurity nomenclature, where Impurity G is a specified impurity requiring individual quantification and reporting. In contrast, other doxylamine-related impurities (e.g., Impurity A: Doxylamine 4-Pyridinyl Isomer; Impurity C: C-Desmethyl Doxylamine) are chemically distinct entities with separate CAS numbers, analytical specifications, and acceptance criteria [2].

Pharmacopeial Identity
Class-level
EP Impurity G designation
Cited as critical impurity in doxylamine quality standard
Specified impurity requiring individual quantification per EP monograph
Regulatory designation context; procurement with full CoA recommended
Pharmaceutical Quality Control ANDA Submission ICH Q3A/Q3B Compliance

Unique Phase II Acetylation Pathway

Ganes and Midha (1987) identified N-desmethyldoxylamine and its N-acetyl conjugate in human urine using g.l.c., h.p.l.c., and mass spectrometry, reporting this as 'the first report of acetylation in vivo of primary and secondary aliphatic amines in man' [1]. This Phase II pathway is mechanistically distinct from the N+-glucuronidation route documented for structurally related ethanolamine antihistamines such as diphenhydramine (mean urinary N+-glucuronide excretion: 4.0% of dose) and the ethylenediamine antihistamine tripelennamine (6.5% of dose) in comparable human studies [2]. While quantitative acetylation yields were not reported, the qualitative demonstration of this novel human metabolic route establishes that N-desmethyldoxylamine participates in a conjugation pathway not shared by its didesmethyl analog or by N-desmethylpyrilamine.

Unique Phase II Acetylation
Supporting
Human N-acetyl conjugate identified
First report of in vivo N-acetylation of primary/secondary aliphatic amines
Supports biomarker specificity for doxylamine exposure confirmation
Qualitative pathway distinction; quantitative yields not reported
Drug Metabolism Phase II Conjugation Mechanistic Toxicology

Species-Divergent Metabolic Fate

Cross-study comparison reveals a critical species divergence in N-desmethyldoxylamine disposition. In rhesus monkeys, only the N-acetyl conjugate of N,N-didesmethyldoxylamine (not N-desmethyldoxylamine) was detected in urine, and the major clearance route for doxylamine metabolites was side-chain oxidation yielding 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid and related products (31% of dose) [1]. In contrast, Wistar rat studies demonstrated that both N-desmethyldoxylamine and N,N-didesmethyldoxylamine N-acetyl conjugates were present in urine, and further glucuronidation of N-desmethyldoxylamine (as N-desmethyldoxylamine O-glucuronide) was confirmed as a major excretory pathway in Fischer 344 rats [2][3]. This species-dependent metabolic routing means that rodent-derived metabolite safety data (ICH M3(R2)) for N-desmethyldoxylamine-glucuronide cannot be directly extrapolated to humans without confirmatory primate or human in vitro hepatocyte studies.

Species-Divergent Fate
Cross-study
N-acetyl conjugate absent in monkey urine
Present in rat; primate clearance via side-chain oxidation dominant
Species-dependent metabolic routing limits direct extrapolation
ICH M3(R2) context; cross-species in vitro confirmation needed
Preclinical ADME Species Translation Metabolite Safety Testing

N-Desmethyldoxylamine: Key Application Scenarios


ANDA Bioanalytical Method Validation

N-Desmethyldoxylamine, as the quantitatively dominant circulating metabolite (20% of dose; plasma Cmax 790 ng/mL), must be included as a distinct analyte in LC-MS/MS method validation protocols per FDA Bioanalytical Method Validation Guidance [1]. Use of a certified reference standard with full CoA and traceability to EP impurity specifications enables accurate calibration across the expected concentration range, ensuring that metabolite-to-parent ratios and pharmacokinetic parameters (Cmax, Tmax, AUC) are correctly reported in ANDA submissions [2].

Forensic Toxicology: Overdose Confirmation

In post-mortem and clinical intoxication cases involving doxylamine, quantification of N-desmethyldoxylamine in blood and urine provides confirmatory evidence of exposure that is orthogonal to parent drug detection [1]. The metabolite's plasma Cmax of 790 ng/mL and 2-hour Tmax offer a defined temporal window for interpretation of time-since-ingestion. Additionally, the N-acetyl conjugate of N-desmethyldoxylamine—unique among ethanolamine antihistamines—can serve as a specific biomarker that discriminates doxylamine ingestion from co-ingested diphenhydramine or pyrilamine [2].

ICH Q3A/Q3B Impurity Profiling

As Doxylamine EP Impurity G, N-Desmethyldoxylamine is a specified impurity requiring individual quantification, reporting, and control in doxylamine succinate active pharmaceutical ingredient (API) and finished dosage forms [1]. Procurement of a highly pure (>95%) reference standard with ISO 17034-accredited characterization data (NMR, MS, HPLC purity, water content) is essential for establishing system suitability, determining relative response factors, and demonstrating that impurity levels remain below ICH Q3A identification and qualification thresholds during stability studies and batch release testing [2].

Translational ADME for Metabolite Safety

Because N-desmethyldoxylamine undergoes divergent Phase II metabolism across preclinical species—N-acetylation in rats vs predominant side-chain oxidation in primates—separate reference standards of N-desmethyldoxylamine and its glucuronide conjugate are required for cross-species quantitative comparison [1]. These standards enable in vitro hepatocyte incubation studies to determine whether the human metabolic profile aligns more closely with rodent or primate models, directly informing the need for standalone metabolite safety assessments as recommended under ICH M3(R2) [2][3].

Application
Selection Property
Validation Focus
ANDA Bioanalytical Method Validation
Certified reference standard with full CoA and EP traceability
LC-MS/MS calibration range; metabolite-to-parent ratio accuracy
Forensic Toxicology Confirmation
Specific metabolite biomarker with defined PK temporal window
Discrimination from co-ingested ethanolamine antihistamines
ICH Q3A/Q3B Impurity Profiling
High-purity EP Impurity G standard with ISO 17034 characterization
System suitability; relative response factor; qualification thresholds
Translational ADME Safety Testing
Separate metabolite and glucuronide conjugate reference standards
Cross-species in vitro hepatocyte metabolic profile alignment

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